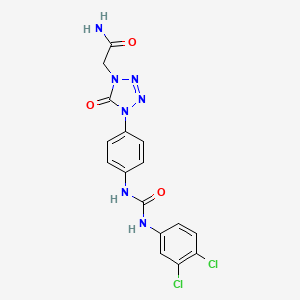

2-(4-(4-(3-(3,4-二氯苯基)脲基)苯基)-5-氧代-4,5-二氢-1H-四唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

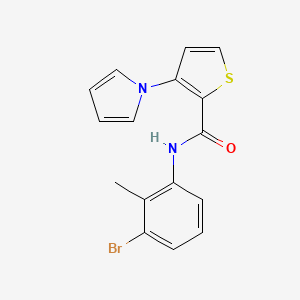

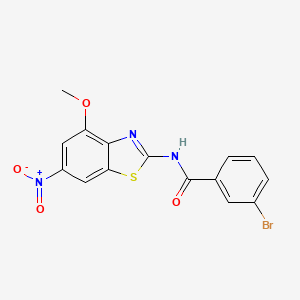

The compound 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic molecule that appears to be related to the field of medicinal chemistry. The structure suggests that it is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. The molecule also contains a tetrazole ring, a common motif in pharmaceuticals due to its bioisosteric similarity to the carboxylate group. The presence of dichlorophenyl and ureido substituents indicates potential for biological activity, possibly as an enzyme inhibitor or receptor ligand.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenol derivatives with an amine or amide precursor. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent. The reaction conditions were optimized to a temperature of 80°C and a reaction time of 4 hours, yielding the product at 75% . Although the specific synthesis of 2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is not detailed, similar methodologies could be applied, with the appropriate precursors and reaction conditions tailored to the desired functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by various spectroscopic techniques. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis . These techniques provide information about the functional groups present and the overall molecular framework. The orientation of substituents around the core structure can significantly influence the molecule's properties and interactions. For instance, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could affect its binding to biological targets .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often depending on the substituents attached to the acetamide core. The presence of reactive groups such as chlorophenyl could allow for further functionalization through nucleophilic substitution reactions. Additionally, the tetrazole ring in the compound of interest could undergo reactions typical of azoles, such as metal-catalyzed coupling reactions. The ureido group might also be involved in hydrogen bonding, which can be crucial for the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, can affect the compound's solubility, melting point, and crystal formation. For example, in the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C-H⋯O interactions, forming chains in the crystal lattice . These properties are essential for the compound's stability, formulation, and bioavailability in potential pharmaceutical applications.

科学研究应用

抗增殖和抗癌活性

一项针对含有苯基脲弹头的 2-乙酰胺-5-苯硫基-1,3,4-噻二唑衍生物的新研究表明,这些化合物对人癌细胞系具有抗增殖作用,其中含 4-氯的化合物表现出最高的细胞毒性。该化合物还抑制了 A431 癌细胞中血管内皮生长因子及其受体 (VEGFR-2) 的磷酸化,表明其具有作为 VEGFR-2 抑制剂的潜力 (Toolabi 等人,2022)。

抗菌活性

另一项研究合成并评估了 4-氧代-噻唑烷和 2-氧代-氮杂环丁烷作为潜在抗菌剂的抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出中等至良好的活性,突显了其在治疗细菌感染中的潜力 (Desai 等人,2008)。

抗微生物活性

对噻唑烷酮和乙酰丁酮衍生物的研究揭示了它们对各种微生物的抗微生物活性。这项研究新合成的化合物基于其结构特性,展示了抗微生物应用的潜力 (Mistry 等人,2009)。

属性

IUPAC Name |

2-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N7O3/c17-12-6-3-10(7-13(12)18)21-15(27)20-9-1-4-11(5-2-9)25-16(28)24(22-23-25)8-14(19)26/h1-7H,8H2,(H2,19,26)(H2,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URASUXPDMGQIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)N(N=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)